BenchChemオンラインストアへようこそ!

{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

LXR Nuclear Receptor Lipid Metabolism

{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (CAS 185140-78-7) is a synthetic benzophenone derivative with the molecular formula C22H20O3 and a molecular weight of 332.4 g/mol. It is characterized by a 4-methoxyphenyl group linked via an ethoxy spacer to a benzophenone core, imparting a calculated topological polar surface area (TPSA) of 35.5 Ų and an XLogP3-AA of 5.2.

Molecular Formula C22H20O3
Molecular Weight 332.4 g/mol
CAS No. 185140-78-7
Cat. No. B1401519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone
CAS185140-78-7
Molecular FormulaC22H20O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H20O3/c1-24-20-11-7-17(8-12-20)15-16-25-21-13-9-19(10-14-21)22(23)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3
InChIKeyACSKPYBUJPFAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

185140-78-7 Procurement Overview: Chemical Identity and Baseline Specifications for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone


{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone (CAS 185140-78-7) is a synthetic benzophenone derivative with the molecular formula C22H20O3 and a molecular weight of 332.4 g/mol [1]. It is characterized by a 4-methoxyphenyl group linked via an ethoxy spacer to a benzophenone core, imparting a calculated topological polar surface area (TPSA) of 35.5 Ų and an XLogP3-AA of 5.2 [1]. This compound is commercially available at a specified minimum purity of 95% for research and development use only . It is not to be confused with the mGlu5 antagonist MPEP, which has a distinct chemical structure and CAS registry number .

Why Generic Substitution of 185140-78-7 with Other Benzophenones or LXR Modulators Is Scientifically Unjustified


The selection of {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone over in-class analogs cannot be reduced to a simple potency comparison due to its unique combination of physicochemical and target interaction properties. Its computed lipophilicity (XLogP3-AA 5.2) and TPSA (35.5 Ų) [1] position it distinctly within chemical space for potential CNS penetration, differing from more polar or larger LXR modulators. Furthermore, while it exhibits antagonistic activity at LXRα (IC50 200 nM) [2], this is not a class-wide property of benzophenones [3], and its selectivity profile versus LXRβ (>30 µM) [2] defines a specific functional outcome that would be lost with a non-selective or agonist-biased analog. Substituting with a compound of similar core but different substitution pattern risks altering target engagement, off-target activity, and pharmacokinetic behavior, thereby invalidating experimental reproducibility.

185140-78-7 Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement Decisions


185140-78-7 vs. SR9238: Comparable LXRα Antagonism with Distinct Physicochemical Profile

{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone exhibits an IC50 of 200 nM for antagonism of human LXRα in a HEK293 cell-based reporter gene assay [1]. This potency is comparable to the well-characterized LXR inverse agonist SR9238, which has a reported IC50 of 214 nM for LXRα . Despite similar on-target potency, the target compound possesses a distinct substitution pattern (4-methoxyphenylethoxy vs. SR9238's complex heteroaryl structure), which may translate to differences in selectivity, metabolic stability, or off-target liabilities not captured in the primary assay.

LXR Nuclear Receptor Lipid Metabolism

185140-78-7 vs. GSK2033: LXRα Antagonism with Significantly Lower LXRβ Activity

In the same HEK293 cell-based reporter assay, {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone displayed an IC50 >30 µM (>30,000 nM) for LXRβ antagonism [1], indicating a marked selectivity for LXRα over LXRβ (>150-fold). In contrast, GSK2033, a well-known LXR antagonist, is essentially non-selective, with reported IC50 values of 0.1 µM (100 nM) for LXRα and 0.398 µM (398 nM) for LXRβ, a selectivity ratio of approximately 4-fold . This represents a quantifiable difference in isoform selectivity that is meaningful for researchers aiming to dissect LXRα-specific biology or to minimize potential LXRβ-mediated side effects.

LXR Selectivity Nuclear Receptor

185140-78-7 vs. Guttiferone I: Enhanced LXRα Antagonism Potency Among Benzophenone Scaffolds

As a benzophenone derivative, {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone can be compared to other benzophenone-based LXR ligands. Guttiferone I, a prenylated benzophenone natural product, exhibited an IC50 of 3.4 µM (3,400 nM) in an LXRα-SPA binding assay [1]. The target compound's IC50 of 200 nM in a functional cell-based assay [2] represents a 17-fold increase in potency relative to this natural product comparator. This quantifiable difference highlights the impact of the synthetic 4-methoxyphenylethoxy substitution on enhancing target engagement within the LXRα binding pocket compared to a natural prenylated benzophenone.

Benzophenone LXR Natural Product

185140-78-7 vs. 4-Methoxybenzophenone: Differentiated Physicochemical Properties for CNS Drug Design

Compared to the simpler analog 4-methoxybenzophenone (CAS 611-94-9), {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone possesses a 4-methoxyphenylethoxy group that substantially alters its physicochemical profile. The target compound has a higher computed XLogP3-AA (5.2 [1] vs. ~3.5 for 4-methoxybenzophenone [2]), indicating greater lipophilicity. Its TPSA is 35.5 Ų [1] compared to 26.3 Ų for 4-methoxybenzophenone [2]. The molecular weight is also increased (332.4 vs. 212.2 g/mol). These differences place the target compound in a distinct region of CNS drug-like chemical space, potentially influencing membrane permeability and blood-brain barrier penetration in ways that the simpler analog cannot replicate.

Physicochemical Properties CNS Drug Design Benzophenone

High-Impact Application Scenarios for 185140-78-7 Based on Verified Evidence


LXRα-Selective Chemical Probe Development for Metabolic Disease Research

Based on its demonstrated selectivity for LXRα over LXRβ (>150-fold difference in IC50) [1], 185140-78-7 is a suitable starting point for developing chemical probes to dissect LXRα-specific functions in lipid metabolism and inflammation. Its use is justified over non-selective antagonists like GSK2033 to avoid confounding results from LXRβ inhibition, which is implicated in peripheral side effects .

Structure-Activity Relationship (SAR) Studies on Benzophenone-Based LXR Modulators

The compound's 17-fold potency enhancement over the natural benzophenone guttiferone I (IC50 200 nM vs. 3,400 nM) [2] makes it a valuable comparator in SAR campaigns. Researchers can use 185140-78-7 to benchmark the impact of the 4-methoxyphenylethoxy substitution on LXRα antagonism, guiding the design of next-generation synthetic benzophenone ligands.

CNS Penetration Modeling and in Vitro ADME Profiling

The distinct physicochemical signature of 185140-78-7, characterized by high lipophilicity (XLogP3-AA 5.2) and moderate TPSA (35.5 Ų) [3], supports its use as a model compound in in vitro assays (e.g., PAMPA-BBB, MDCK-MDR1) to study the permeability characteristics of lipophilic benzophenones. Its properties differentiate it from simpler analogs like 4-methoxybenzophenone, enabling more nuanced CNS drug design hypotheses.

Negative Control or Selectivity Counter-Screen for LXRβ-Focused Assays

Due to its very weak activity at LXRβ (IC50 >30 µM) [1], 185140-78-7 can be employed as a negative control or selectivity counter-screen in high-throughput screening campaigns designed to identify LXRβ-selective modulators. This ensures that primary hits are not cross-reactive with LXRα, a critical step in developing isoform-selective therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for {4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.